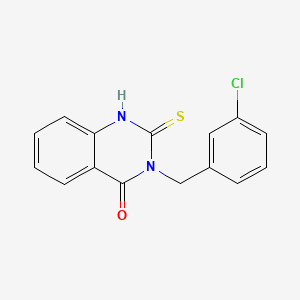
3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a quinazolinone core, with a thioxo group at the 2-position and a 3-chlorobenzyl group at the 3-position .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thioxo group could potentially increase its reactivity .Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives have been studied for their potential in medical applications, particularly in anticonvulsant and antimicrobial activities. A study demonstrated that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives displayed potent anticonvulsant activity, indicating potential use in treating seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. These include methods for creating a variety of derivatives and analyzing their structures using techniques like FTIR, NMR, and mass spectroscopy. Such research aids in understanding the molecular structures and potential applications of these compounds (Saeed, Mahmood, & Flörke, 2014).
Convenient Synthesis Methods
Developing convenient and efficient methods for synthesizing these compounds is another area of research. One study presented a simple one-pot reaction method, highlighting the ease of synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (Tiwari, Singh, Hussain, Mishra, & Singh, 2008).
Crystal Structure and DFT Study
The crystal structure and density functional theory (DFT) studies of these compounds provide insights into their molecular and electronic structures. These studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various fields (Deng et al., 2021).
Corrosion Inhibition
One interesting application is in the field of materials science, where quinazolinone compounds, including derivatives of 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have been investigated as corrosion inhibitors for metals. These studies are significant in industrial contexts where corrosion prevention is crucial (Hashim et al., 2012).
Future Directions
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXMOWRVBZXONA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)
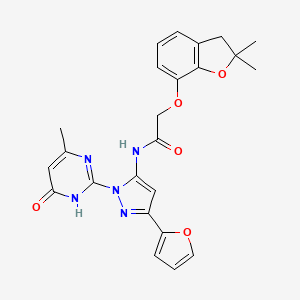
![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)
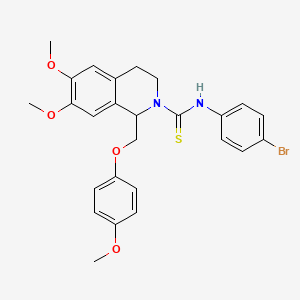
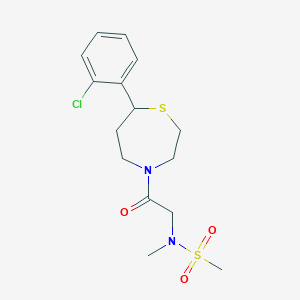
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)
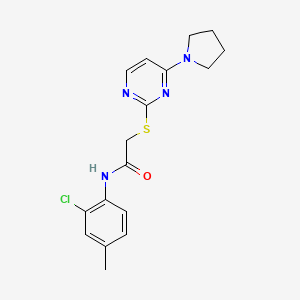
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)
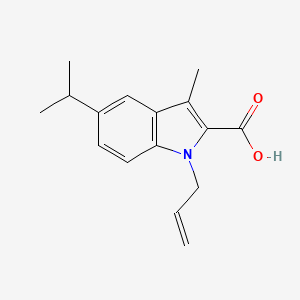
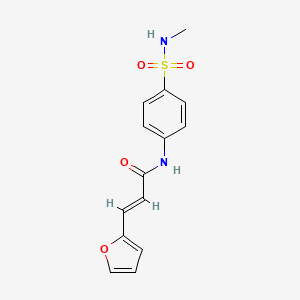
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
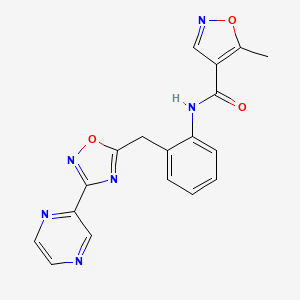
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)